molecular formula C12H11N3S B3080356 3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline CAS No. 1082895-59-7

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline

Cat. No.: B3080356
CAS No.: 1082895-59-7
M. Wt: 229.3 g/mol
InChI Key: YOFIWWDWLPAJBB-UHFFFAOYSA-N
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Description

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of an aniline group attached to the imidazo-thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline typically involves the annulation of the imidazole ring to the thiazole ring. One common method includes the reaction of 2-aminothiazoles with halo carbonyl compounds . The reaction conditions often involve the use of solvents such as ethyl acetate and petroleum ether, and the purification of the crude material is achieved through silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include NADPH and glutathione.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include glutathione conjugates during oxidative metabolism . These conjugates are formed through the attachment of the glutathionyl moiety to the thiazole ring.

Scientific Research Applications

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline involves its bioactivation to reactive species. This process is mediated by cytochrome P450 enzymes, leading to the formation of glutathione conjugates . The molecular targets and pathways involved include the oxidative metabolism of the thiazole ring, which is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline is unique due to its specific structural configuration, which includes an aniline group attached to the imidazo-thiazole ring system. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-6-15-7-11(14-12(15)16-8)9-3-2-4-10(13)5-9/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFIWWDWLPAJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline

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